molecular formula C3H4BrClO2 B1584571 2-Bromoethyl chloroformate CAS No. 4801-27-8

2-Bromoethyl chloroformate

Cat. No. B1584571
CAS RN: 4801-27-8
M. Wt: 187.42 g/mol
InChI Key: ZLCKDYMZBZNBMJ-UHFFFAOYSA-N
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Description

2-Bromoethyl chloroformate is a technical grade compound with a linear formula of ClCOOCH2CH2Br . It is formally an ester of chloroformic acid .


Synthesis Analysis

The synthesis of 2-Bromoethyl chloroformate involves various methods . Chloroformates, a class of organic compounds with the formula ROC(O)Cl, are used as reagents in organic chemistry .


Molecular Structure Analysis

The molecular formula of 2-Bromoethyl chloroformate is C3H4BrClO2 . The molecular weight is 187.42 g/mol . The InChI key is ZLCKDYMZBZNBMJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Chloroformates, including 2-Bromoethyl chloroformate, react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions are typically conducted in the presence of a base which serves to absorb the HCl .


Physical And Chemical Properties Analysis

2-Bromoethyl chloroformate has a molecular weight of 187.42 g/mol . It has a refractive index of n20/D 1.478 (lit.) and a density of 1.749 g/mL at 25°C (lit.) .

Scientific Research Applications

Organic Synthesis: Amino Protecting Group

2-Bromoethyl chloroformate: is utilized in organic synthesis for the introduction of the BEOC-amino protecting group . This protecting group is particularly valuable because it can be cleaved with diluted base after modification with tert-phosphines, or with fluoride ions after modification with trimethylstannyl-lithium . This dual cleavage option provides flexibility in subsequent synthetic steps.

Metabonomic Profiling

In analytical chemistry, particularly metabonomics, 2-Bromoethyl chloroformate serves as a derivatization agent for gas chromatography-mass spectrometry (GC-MS) based profiling . It allows for the treatment of urine samples in aqueous phase, optimizing and validating the analysis over a broad range of compounds and urine samples .

Pharmaceutical Research: Protecting Group Introduction

In pharmaceutical research, 2-Bromoethyl chloroformate is used for the introduction of protecting groups during the synthesis of complex molecules . The ability to introduce and later remove these groups is crucial for the stepwise construction of pharmaceuticals.

Polymer Chemistry: Modifier

The compound finds application in polymer chemistry as a modifier. It can be used to introduce specific functional groups into polymers, which can alter their properties and make them suitable for particular applications .

Biochemistry: Neurotransmitter Precursors

In biochemistry, 2-Bromoethyl chloroformate has been used in the synthesis of photolabile precursors of neurotransmitters . These precursors can be rapidly photolyzed to release active neurotransmitters, aiding in the study of neuronal receptors and their kinetics.

Environmental Safety: Handling and Disposal

While not a direct application in research, knowledge of the safe handling and disposal of 2-Bromoethyl chloroformate is essential due to its reactivity and potential environmental impact . Proper procedures ensure the safety of researchers and minimize environmental contamination.

Analytical Chemistry: Derivatization Agent

2-Bromoethyl chloroformate: is also used as a derivatization agent in analytical chemistry to transform polar compounds into less polar, more volatile derivatives for analysis by GC/MS .

Sample Preparation: Esterification

In sample preparation for analysis, 2-Bromoethyl chloroformate can act as an esterifying agent, converting various substances into their ester forms, which are often more stable and easier to analyze .

Safety And Hazards

2-Bromoethyl chloroformate is classified as a flammable liquid (Category 4), and it causes severe skin burns and eye damage (H314) . It is also toxic if inhaled (H331) .

properties

IUPAC Name

2-bromoethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrClO2/c4-1-2-7-3(5)6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCKDYMZBZNBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197395
Record name 2-Bromoethyl chloroformate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoethyl chloroformate

CAS RN

4801-27-8
Record name Carbonochloridic acid, 2-bromoethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromoethyl chloroformate
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Record name 2-Bromoethyl chloroformate
Source EPA DSSTox
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Record name 2-bromoethyl chloroformate
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Record name 2-BROMOETHYL CHLOROFORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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